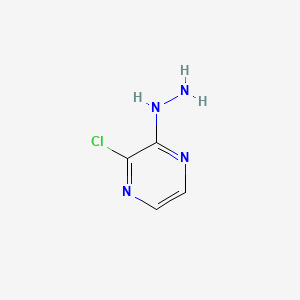

2-Chloro-3-hydrazinylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chloropyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-4(9-6)8-2-1-7-3/h1-2H,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUGNIKJWZNTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313546 | |

| Record name | 2-chloro-3-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63286-28-2 | |

| Record name | 63286-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-hydrazinopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Lynchpin of Pyrazine-Based Drug Discovery: A Technical Guide to 2-Chloro-3-hydrazinylpyrazine

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-hydrazinylpyrazine, a pivotal heterocyclic building block in contemporary medicinal chemistry. The document delves into its fundamental chemical properties, structural elucidation, and synthetic pathways. Emphasis is placed on its strategic application in the design and discovery of novel therapeutic agents, supported by detailed reaction mechanisms and experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique reactivity of this compound for the creation of innovative pharmaceuticals.

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore for targeting a wide array of biological targets.[1] Within the diverse family of pyrazine derivatives, 2-Chloro-3-hydrazinylpyrazine has emerged as a particularly versatile and valuable intermediate. Its bifunctional nature, possessing both a reactive hydrazinyl group and a displaceable chloro substituent, allows for a multitude of chemical transformations, paving the way for the synthesis of complex molecular architectures. This guide will explore the chemical intricacies of 2-Chloro-3-hydrazinylpyrazine and illuminate its role as a cornerstone in the development of next-generation therapeutics.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 2-Chloro-3-hydrazinylpyrazine is essential for its effective utilization in synthesis.

| Property | Value | Source(s) |

| CAS Number | 63286-28-2 | [2] |

| Molecular Formula | C₄H₅ClN₄ | [2] |

| Molecular Weight | 144.56 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 154-159 °C | [2] |

| SMILES | NNc1nccnc1Cl | [2] |

| InChI | 1S/C4H5ClN4/c5-3-4(9-6)8-2-1-7-3/h1-2H,6H2,(H,8,9) | [2] |

Storage and Handling: 2-Chloro-3-hydrazinylpyrazine is typically stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Structural Elucidation and Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrazine ring, typically in the aromatic region (δ 7.5-8.5 ppm). The protons of the hydrazinyl group (-NH-NH₂) would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will exhibit four signals corresponding to the carbon atoms of the pyrazine ring. The carbon atom attached to the chlorine will be significantly influenced by its electronegativity.

-

FT-IR: The infrared spectrum will be characterized by stretching vibrations of the N-H bonds of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C=N and C=C stretching of the pyrazine ring (around 1500-1650 cm⁻¹), and the C-Cl stretching vibration (typically below 800 cm⁻¹).[1]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 144 and an M+2 peak with approximately one-third the intensity, which is characteristic of a monochlorinated compound. Predicted collision cross-section data for various adducts can be found in public databases.[3]

Synthesis of 2-Chloro-3-hydrazinylpyrazine: A Reliable Protocol

The primary synthetic route to 2-Chloro-3-hydrazinylpyrazine involves the nucleophilic aromatic substitution of a chlorine atom in 2,3-dichloropyrazine with hydrazine hydrate. This reaction is analogous to the well-documented synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine.[4][5][6]

Reaction Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing pyrazine ring activates the chlorine atoms towards nucleophilic attack. The hydrazine, a potent nucleophile, displaces one of the chlorine atoms. The selectivity for monosubstitution at the 3-position is generally high under controlled conditions.

Caption: Synthetic workflow for 2-Chloro-3-hydrazinylpyrazine.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Materials:

-

2,3-Dichloropyrazine

-

Hydrazine hydrate (80% or higher)

-

Ethanol or Tetrahydrofuran (THF)

-

Water (deionized)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloropyrazine (1 equivalent) in a suitable solvent such as ethanol or THF.[7]

-

Slowly add hydrazine hydrate (4-6 equivalents) to the stirred solution at room temperature.[6]

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

-

After the reaction is complete (indicated by the disappearance of the starting material), cool the mixture to room temperature.

-

A precipitate of 2-Chloro-3-hydrazinylpyrazine will form. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Dry the product under vacuum to obtain the final compound. High yields (up to 95-99%) have been reported for the analogous pyridine synthesis.[6]

Reactivity and Synthetic Utility

The synthetic versatility of 2-Chloro-3-hydrazinylpyrazine stems from its two reactive sites: the nucleophilic hydrazinyl group and the electrophilic carbon bearing the chlorine atom.

Reactions of the Hydrazinyl Group

The primary amine of the hydrazinyl moiety is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form stable Schiff bases (hydrazones).[1] This reaction is often catalyzed by a small amount of acid.[1]

Caption: General scheme for Schiff base formation.

Reactions Involving the Chloro Group

The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, although it is less reactive than the hydrazinyl group. This allows for sequential functionalization, where the hydrazinyl group is first reacted, followed by displacement of the chlorine. This dual reactivity is a key advantage in building molecular complexity.

Applications in Drug Discovery and Medicinal Chemistry

2-Chloro-3-hydrazinylpyrazine is a cornerstone for the synthesis of a wide range of biologically active compounds.

Acetylcholinesterase Inhibitors for Alzheimer's Disease

A significant application of this building block is in the development of acetylcholinesterase (AChE) inhibitors.[1] AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for Alzheimer's disease.[1] Schiff base derivatives of 2-Chloro-3-hydrazinylpyrazine have shown potent AChE inhibitory activity.[1] For instance, derivatives synthesized from various substituted benzaldehydes have demonstrated promising in vitro activity.[1]

A Versatile Scaffold for Diverse Biological Targets

The pyrazine nucleus is present in drugs with a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and antidiabetic properties.[1] The ability to readily modify the 2-Chloro-3-hydrazinylpyrazine core allows for the creation of large libraries of compounds for high-throughput screening against various biological targets. The hydrazide functionality is a key feature in many bioactive molecules, contributing to their therapeutic effects.[8]

Conclusion

2-Chloro-3-hydrazinylpyrazine is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with its dual reactivity, provides a powerful platform for the generation of diverse and complex molecular structures. The demonstrated success in creating potent enzyme inhibitors underscores its immense potential in the ongoing quest for novel therapeutics. As drug discovery continues to evolve, the strategic application of such key intermediates will undoubtedly play a crucial role in the development of next-generation medicines.

References

-

Taheri, M., Aslani, S., Ghafouri, H., Mohammadi, A., Moghaddam, V. A., Moradi, N., & Naeimi, H. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. BMC Chemistry, 16(1), 1-17. [Link]

-

Thiel, O. R., & Achmatowicz, M. M. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. [Link]

-

PubChem. (n.d.). 2-Chloro-3-hydrazinylpyridine. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-3-hydrazinopyrazine (C4H5ClN4). Retrieved from [Link]

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

- Google Patents. (n.d.). TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)hydrazine.

-

Georganics. (n.d.). 2-Chloro-3-hydrazinylpyrazine - High purity | EN. Retrieved from [Link]

-

Justia Patents. (2023). process for synthesis of (3-chloro-2-pyridyl)hydrazine. Retrieved from [Link]

-

Eureka. (n.d.). Preparation methods for important intermediates of anthranilic diamide compound. Retrieved from [Link]

-

Gomes, P. A. C., & Matos, M. J. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6299. [Link]

- Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

-

Kumar, R., & Kumar, S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Chinese Chemical Society, 68(11), 1913-1941. [Link]

Sources

- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-クロロ-3-ヒドラジノピラジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - 2-chloro-3-hydrazinopyrazine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]

- 4. TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)hydrazine - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 7. Preparation methods for important intermediates of anthranilic diamide compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-3-hydrazinylpyrazine CAS number and molecular weight

An In-depth Technical Guide to 2-Chloro-3-hydrazinylpyrazine for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-Chloro-3-hydrazinylpyrazine, a pivotal heterocyclic intermediate in modern medicinal chemistry. We will move beyond basic data to discuss the causality behind its synthetic routes, its strategic value in drug design, and the rigorous analytical and safety protocols required for its effective use.

Core Chemical Identity and Significance

2-Chloro-3-hydrazinylpyrazine is a bifunctional pyrazine derivative that has garnered significant interest as a versatile building block in the synthesis of complex nitrogen-containing heterocycles.[1] Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a nucleophilic hydrazinyl moiety and a chloro-substituted aromatic ring amenable to substitution and cross-coupling reactions. This dual functionality allows for sequential and controlled molecular elaboration, making it a valuable precursor for creating libraries of compounds for high-throughput screening.[1]

The pyrazine ring itself is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs due to its ability to form key hydrogen bonds and participate in various biological interactions.[2] The incorporation of chloro and hydrazinyl groups onto this core provides chemists with reliable handles for constructing novel molecular architectures, particularly for targeting kinases and other enzymes.[1]

| Identifier | Value | Source(s) |

| CAS Number | 63286-28-2 | [3][4] |

| Molecular Formula | C₄H₅ClN₄ | [3][4] |

| Molecular Weight | 144.56 g/mol | [3][4] |

| Common Synonyms | (3-chloropyrazin-2-yl)hydrazine, 3-Chloro-2(H)-pyrazinone hydrazone | [4][5] |

| InChI Key | PUUGNIKJWZNTBK-UHFFFAOYSA-N |

Physicochemical and Handling Protocols

Proper characterization and handling are foundational to reproducible research. The physical properties of 2-Chloro-3-hydrazinylpyrazine dictate its storage and handling requirements.

| Property | Data | Source(s) |

| Appearance | Solid | |

| Melting Point | 154-159 °C (Typical); 170-172 °C (Literature) | |

| Purity | ≥95% (Commercially available) | |

| Solubility | Soluble in polar organic solvents like ethanol and DMF.[1][6] | |

| Storage | Store under an inert atmosphere, protected from light, in a freezer at -20°C.[3] |

Self-Validating Storage Protocol: The compound's sensitivity necessitates stringent storage conditions to prevent degradation. The primary degradation pathway involves oxidation of the hydrazine group. Storing under an inert gas (e.g., argon or nitrogen) displaces oxygen, while freezing minimizes kinetic degradation. The dark environment prevents photochemical reactions. Verification of material integrity before use via a quick TLC or melting point check against the certificate of analysis is a mandatory self-validating step.

Synthesis and Mechanistic Insights

The most prevalent and high-yield synthesis of 2-Chloro-3-hydrazinylpyrazine is achieved through the nucleophilic aromatic substitution of 2,3-dichloropyrazine with hydrazine hydrate.[1][6]

Expert Insight: The regioselectivity of this reaction is a key consideration. The chlorine atom at the 2-position is more activated towards nucleophilic attack than the one at the 3-position due to the electron-withdrawing effects of the adjacent ring nitrogen. Hydrazine, a potent nucleophile, preferentially attacks this more electrophilic center, displacing the chloride ion.

High-Yield Synthesis Protocol:

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dichloropyridine (1.0 eq) and hydrazine hydrate (4.0-6.0 eq).[6]

-

Solvent Addition: Add a polar solvent such as ethanol. The mass ratio of hydrazine hydrate to solvent is typically optimized around 1:0.05-0.25.[6]

-

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours.[6] Reaction progress should be monitored by Thin Layer Chromatography (TLC).[2]

-

Workup: Cool the reaction mixture to room temperature. The product typically precipitates out of solution.

-

Purification: Collect the solid product by suction filtration, wash with cold water to remove excess hydrazine and salts, and dry under vacuum to yield the final product with >95% purity.[6][7]

Causality Behind Choices:

-

Excess Hydrazine: Using a molar excess of hydrazine hydrate drives the reaction to completion and minimizes the formation of bis-substituted byproducts.

-

Polar Solvent: Solvents like ethanol are chosen because they effectively dissolve the reactants and facilitate the reaction, often leading to yields as high as 99%.[1]

-

Reflux: Heating provides the necessary activation energy for the substitution reaction, ensuring a reasonable reaction time. Microwave-assisted protocols can dramatically shorten this time from hours to minutes.[1]

Caption: High-yield synthesis workflow for 2-Chloro-3-hydrazinylpyrazine.

Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Chloro-3-hydrazinylpyrazine stems from its two reactive sites, which can be addressed selectively.

-

Hydrazinyl Group Reactivity: The primary amine of the hydrazinyl group is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazones. This is a common first step in building more complex heterocyclic systems.[1]

-

Chloro Group Reactivity: The chlorine atom can be displaced via nucleophilic aromatic substitution or, more versatilely, serve as a handle for palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[1] This allows for the introduction of a wide array of aryl, alkyl, or amino substituents.

Caption: Dual reactivity pathways of 2-Chloro-3-hydrazinylpyrazine.

Case Study: Development of Acetylcholinesterase (AChE) Inhibitors

A compelling application is in the development of treatments for Alzheimer's disease.[2] A key therapeutic strategy is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[2]

Researchers have used 2-Chloro-3-hydrazinylpyrazine as a starting scaffold. By reacting it with various substituted aldehydes, a series of Schiff base derivatives were synthesized.[2] These new molecules were then evaluated for their ability to inhibit AChE. This modular approach allows for the systematic exploration of structure-activity relationships (SAR), where different aldehyde substituents can be tested to optimize binding affinity and inhibitory potency against the target enzyme.[2] One derivative, CHP4, emerged as a potent AChE inhibitor and demonstrated neuroprotective effects, highlighting the scaffold's potential in developing multifunctional anti-AD agents.[2]

Analytical Characterization

Rigorous analytical validation is non-negotiable in research and development. A multi-technique approach is required to confirm the identity, purity, and structure of 2-Chloro-3-hydrazinylpyrazine and its derivatives.

| Analytical Method | Purpose and Expected Outcome |

| HPLC (High-Performance Liquid Chromatography) | Quantifies purity. A primary peak corresponding to the product should be observed, with purity typically >95%.[6] |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms molecular weight. The mass spectrum should show a parent ion peak corresponding to the calculated molecular weight (144.56 m/z for [M]+, 145.56 m/z for [M+H]+).[1] |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Elucidates the chemical structure. ¹H and ¹³C NMR spectra provide information on the number and environment of protons and carbons, confirming the pyrazine ring structure and substituent positions.[2] |

| FTIR (Fourier-Transform Infrared) Spectroscopy | Identifies functional groups. Characteristic peaks for N-H stretching (hydrazine) and C-Cl stretching should be present.[8] |

Safety and Hazard Management

2-Chloro-3-hydrazinylpyrazine is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classification: Acutely toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[9] The signal word is "Danger".

-

Handling Precautions:

-

Always work in a well-ventilated chemical fume hood.[10][11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Avoid inhalation of dust and direct contact with skin and eyes.[12][14]

-

Prevent dust formation during handling.[14]

-

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[10][11]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek urgent medical attention.[10][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11][12]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical help.[10][12]

-

References

-

Lead Sciences. 2-Chloro-3-hydrazinylpyrazine.

-

Sunway Pharm Ltd. 2-chloro-3-hydrazinylpyrazine - CAS:63286-28-2.

-

PubChem. 2-Chloro-3-hydrazinylpyridine | C5H6ClN3 | CID 14040347.

-

Sigma-Aldrich. 2-Chloro-3-hydrazinopyrazine 95%.

-

Benchchem. 2-Chloro-3-hydrazinylpyridine | Research Chemical.

-

ChemBK. 2-Chloro-3-hydrazinylpyrazinehydrochloride.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Echemi. Pyridine, 2-chloro-3-hydrazino- (9CI) Safety Data Sheets.

-

Karimi, F., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. BMC Chemistry, 16(1), 11.

-

Fisher Scientific. SAFETY DATA SHEET - 2(1H)-Pyridinone, hydrazone.

-

Merck Millipore. SAFETY DATA SHEET.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE.

-

PubChemLite. 2-chloro-3-hydrazinopyrazine (C4H5ClN4).

-

Georganics. 2-Chloro-3-hydrazinylpyrazine - High purity.

-

Benchchem. A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives.

-

Google Patents. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

-

Google Patents. TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)hydrazine.

-

PubChem. 2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004.

Sources

- 1. 2-Chloro-3-hydrazinylpyridine | Research Chemical [benchchem.com]

- 2. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-hydrazinylpyrazine - Lead Sciences [lead-sciences.com]

- 4. 2-chloro-3-hydrazinylpyrazine - CAS:63286-28-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2-Chloro-3-hydrazinylpyrazine - High purity | EN [georganics.sk]

- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 7. TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)hydrazine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

2-Chloro-3-hydrazinylpyrazine material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2-Chloro-3-hydrazinylpyrazine

Introduction

2-Chloro-3-hydrazinylpyrazine is a heterocyclic building block increasingly utilized by researchers and scientists in the fields of medicinal chemistry and drug development. Its unique structure, featuring a pyrazine ring substituted with both a chloro and a hydrazinyl group, makes it a valuable intermediate for synthesizing a range of complex molecules with potential therapeutic applications. However, its utility in the laboratory is matched by a significant hazard profile that demands rigorous safety protocols.

This guide serves as a comprehensive technical resource for professionals handling this compound. Moving beyond a simple recitation of safety data, it provides an in-depth analysis of the hazards associated with 2-Chloro-3-hydrazinylpyrazine, explains the causality behind recommended safety procedures, and offers actionable protocols to ensure a secure laboratory environment.

Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of safe handling. These properties influence its behavior under various laboratory conditions and dictate appropriate storage and handling measures.

| Property | Value | Source |

| Chemical Name | 2-Chloro-3-hydrazinylpyrazine | |

| Synonyms | (3-chloropyrazin-2-yl)hydrazine, 3-Chloro-2(H)-pyrazinone hydrazone | |

| CAS Number | 63286-28-2 | |

| Molecular Formula | C₄H₅ClN₄ | |

| Molecular Weight | 144.56 g/mol | |

| Appearance | Solid | |

| Melting Point | 154-159 °C (some sources report 170-172 °C) |

Hazard Identification and Toxicological Profile

2-Chloro-3-hydrazinylpyrazine is classified as a hazardous substance under the Globally Harmonized System (GHS). The signal word "Danger" indicates a high level of hazard. A thorough understanding of its toxicological endpoints is critical for risk mitigation.

GHS Classification Summary

The compound presents multiple health risks, primarily acute toxicity if ingested and severe damage to the eyes, alongside irritation to the skin and respiratory system.

| Hazard Class | GHS Code | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed |

| Skin Irritation (Category 2) | H315 | Causes skin irritation |

| Serious Eye Damage (Category 1) | H318 | Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335 | May cause respiratory irritation |

Source: Sigma-Aldrich

Toxicological Insights

-

Acute Oral Toxicity (H301): The Category 3 classification signifies that small quantities of the substance can cause toxic effects or even fatality if ingested. This necessitates stringent measures to prevent oral exposure, including a strict prohibition on eating, drinking, or smoking in handling areas.

-

Serious Eye Damage (H318): This is the most severe ocular hazard classification, indicating a risk of irreversible eye damage or blindness upon contact. The chemical's properties can lead to rapid and severe tissue destruction. This is why the use of chemical splash goggles, not just safety glasses, is mandatory.

-

Skin and Respiratory Irritation (H315 & H335): As a solid powder, the compound can easily become airborne, posing an inhalation risk that targets the respiratory system. Direct contact with the skin will cause irritation. These hazards underscore the importance of handling the material within a certified chemical fume hood and using appropriate gloves.

Caption: Hazard profile of 2-Chloro-3-hydrazinylpyrazine.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is non-negotiable. The causality for these procedures is directly linked to the compound's hazard profile.

Experimental Protocol: Standard Handling Workflow

-

Preparation: Before handling, ensure a certified chemical fume hood is operational. Designate a specific area for the work.

-

Personal Protective Equipment (PPE): Don a standard laboratory coat, nitrile gloves (inspect for integrity before use), and tightly-fitting chemical safety goggles.

-

Weighing and Transfer: Conduct all manipulations, especially weighing, within the fume hood to contain airborne dust. Use non-sparking tools.

-

Post-Handling: After use, tightly seal the container. Decontaminate the work surface and any equipment used.

-

Hygiene: Remove gloves and wash hands thoroughly with soap and water. Do not remove contaminated clothing from the laboratory.

Caption: Standard workflow for handling 2-Chloro-3-hydrazinylpyrazine.

Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent accidental exposure.

-

Location: Store in a dry, cool, and well-ventilated place.

-

Security: The container must be stored locked up, accessible only to authorized personnel, due to its acute toxicity.

-

Segregation: Keep apart from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Container: Always keep the container tightly closed to prevent moisture ingress and release of vapors or dust. The designated storage class is 6.1C, for combustible and acutely toxic compounds.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and correct action is crucial to minimize harm.

First-Aid Measures for Exposure

| Exposure Route | Protocol | Rationale |

| Inhalation | 1. Immediately move the victim to fresh air.2. If breathing is difficult, administer oxygen.3. If breathing has stopped, perform artificial respiration.4. Seek immediate medical attention. | To remove the individual from the contaminated atmosphere and provide respiratory support. |

| Skin Contact | 1. Immediately remove all contaminated clothing.2. Wash the affected area with plenty of soap and water.3. Seek medical attention if irritation develops or persists. | To quickly |

A Technical Guide to the Commercial Availability and Application of 2-Chloro-3-hydrazinylpyrazine for Advanced Research

Abstract: This guide provides an in-depth analysis of 2-Chloro-3-hydrazinylpyrazine (CAS No. 63286-28-2), a critical heterocyclic building block for researchers in drug discovery and medicinal chemistry. We will explore its commercial availability, procurement strategies, quality control verification, and key synthetic applications. This document is intended for scientists and development professionals seeking to leverage this versatile intermediate in their research pipelines.

Introduction: The Strategic Importance of 2-Chloro-3-hydrazinylpyrazine

2-Chloro-3-hydrazinylpyrazine is a bifunctional pyrazine derivative whose strategic value lies in its two reactive sites: a nucleophilic hydrazinyl group and an electrophilic chloro-substituted pyrazine ring. This unique arrangement makes it an ideal precursor for constructing complex, nitrogen-containing heterocyclic scaffolds, which are prevalent in biologically active molecules.[1] The pyrazine ring itself is a vital scaffold found in numerous clinically approved drugs, exhibiting a wide range of pharmacological activities, including antibacterial, anti-cancer, and diuretic properties.[2]

This compound serves as a cornerstone for generating molecular libraries aimed at high-throughput screening and for the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors and agents for neurodegenerative diseases like Alzheimer's.[1][2] Understanding the commercial landscape and technical specifications of this reagent is the first step in harnessing its synthetic potential.

Commercial Availability and Procurement

2-Chloro-3-hydrazinylpyrazine is readily available from a variety of chemical suppliers, catering to needs ranging from academic research (milligrams) to pilot-scale production (multi-kilogram batches).[3] Purity levels typically range from 95% to 98%, which is suitable for most synthetic applications.

Comparative Supplier Analysis

When procuring this reagent, researchers should consider factors beyond price, including purity, available analytical data (e.g., NMR, LC-MS), lead times, and available pack sizes. Below is a summary of prominent suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Catalog Example |

| Sigma-Aldrich (Merck) | 63286-28-2 | 95% | 1g | 738964[4] |

| Georganics | 63286-28-2 | High Purity | mg to multi-kg | GEO-03685[3] |

| Ottokemi | 63286-28-2 | 95% | Semi-bulk and bulk | C 2561[5] |

| BLDpharm (via Lead Sci) | 63286-28-2 | 98% | 100mg, 1g, 5g, 25g | BD224108[6] |

| Sunway Pharm | 63286-28-2 | N/A | Custom | CB14844[7] |

Note: Availability and pricing are subject to change. Researchers should verify details directly with the supplier.

Procurement and Quality Verification Workflow

A systematic approach to procurement and validation is crucial to ensure experimental reproducibility. The workflow below outlines a best-practice procedure from supplier selection to material release for synthesis.

Caption: Workflow for Procurement and Quality Control.

Key Applications in Drug Discovery

The primary utility of 2-Chloro-3-hydrazinylpyrazine is as a versatile synthon for building more complex molecules.[1][3] Its bifunctional nature allows for sequential or one-pot reactions to generate diverse heterocyclic cores.

Condensation and Cyclization Reactions

The hydrazinyl group is highly nucleophilic and readily participates in condensation reactions with carbonyl compounds like aldehydes and ketones to form hydrazones.[1][2] These intermediates can be further cyclized to create fused ring systems. A prominent application is the synthesis of novel acetylcholinesterase inhibitors (AChEIs) as potential treatments for Alzheimer's disease.[2] In a typical procedure, 2-chloro-3-hydrazinylpyrazine is refluxed with a substituted aldehyde in the presence of an acid catalyst to yield Schiff-base derivatives.[2]

Cross-Coupling and Substitution

The chloro group on the pyrazine ring is susceptible to nucleophilic aromatic substitution and can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1] This allows for the introduction of a wide variety of substituents, enabling extensive structural diversification to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[1]

The diagram below illustrates its role as a central building block.

Caption: Role as a versatile chemical building block.

Analytical Characterization & Quality Control

Verifying the identity and purity of the starting material is paramount. Suppliers often provide a Certificate of Analysis (CoA), but independent verification is recommended.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): Confirms the molecular weight (144.56 g/mol ).[4]

-

Melting Point (mp): The reported melting point is in the range of 154-159 °C, which serves as a useful indicator of purity.[4]

-

Thin Layer Chromatography (TLC): A rapid method to assess purity and monitor reaction progress.[2]

Example Protocol: ¹H NMR Sample Preparation

-

Accurately weigh 5-10 mg of 2-Chloro-3-hydrazinylpyrazine.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Vortex briefly to ensure complete dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and wipe the exterior clean.

-

Insert the tube into the NMR spectrometer for analysis.

Safe Handling and Storage

Proper handling and storage are critical due to the compound's hazard profile.

Hazard Profile:

-

Toxicity: Classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[4]

-

Corrosivity: Can cause skin irritation and serious eye damage.[4]

-

Irritation: May cause respiratory irritation.[4]

Handling Recommendations:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]

-

Avoid breathing dust or fumes.[10]

-

Wash hands thoroughly after handling.[10]

-

Minimize dust generation and accumulation.[10]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from incompatible substances and sources of ignition.[10]

-

For long-term stability, some suppliers recommend storage in a freezer under an inert atmosphere.[6]

Conclusion

2-Chloro-3-hydrazinylpyrazine is a commercially accessible and highly valuable reagent for the synthesis of novel heterocyclic compounds in pharmaceutical research. Its dual reactivity provides a robust platform for creating diverse molecular architectures. By implementing a rigorous procurement and quality control process, and adhering to strict safety protocols, researchers can effectively and safely leverage this building block to accelerate the discovery of new therapeutic agents.

References

-

Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. National Institutes of Health (NIH). [Link]

-

2-Chloro-3-hydrazinylpyrazine - High purity. Georganics. [Link]

-

2-Chloro-3-hydrazinopyrazine, 95%. Ottokemi. [Link]

-

SAFETY DATA SHEET. AFG Bioscience LLC. [Link]

-

2-Chloro-3-hydrazinylpyrazine. Lead Sciences. [Link]

-

2-chloro-3-hydrazinylpyrazine - CAS:63286-28-2. Sunway Pharm Ltd. [Link]

Sources

- 1. 2-Chloro-3-hydrazinylpyridine | Research Chemical [benchchem.com]

- 2. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-hydrazinylpyrazine - High purity | EN [georganics.sk]

- 4. 2-氯-3-肼基吡嗪 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Manufacturers of 2-Chloro-3-hydrazinopyrazine, 95%, CAS 63286-28-2, C 2561, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 6. 2-Chloro-3-hydrazinylpyrazine - Lead Sciences [lead-sciences.com]

- 7. 2-chloro-3-hydrazinylpyrazine - CAS:63286-28-2 - Sunway Pharm Ltd [3wpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. afgsci.com [afgsci.com]

A Guide to the Spectroscopic Characterization of 2-Chloro-3-hydrazinylpyrazine

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-3-hydrazinylpyrazine (CAS: 63286-28-2), a key heterocyclic building block in medicinal chemistry and drug development. While experimental spectra for the parent compound are not widely available in public databases, this guide synthesizes data from its derivatives and foundational spectroscopic principles to offer a robust predictive analysis for researchers and scientists.

Introduction

2-Chloro-3-hydrazinylpyrazine is a bifunctional molecule featuring a pyrazine core, a halogen substituent, and a nucleophilic hydrazinyl group. This combination of features makes it a valuable synthon for creating a diverse range of derivatives, particularly through condensation reactions with aldehydes and ketones to form hydrazones. These derivatives have been investigated for various biological activities, including potential as acetylcholinesterase inhibitors for Alzheimer's disease treatment.[1] Accurate structural confirmation is paramount, and a thorough understanding of its spectroscopic signature is the first line of validation.

This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The interpretations are grounded in data from closely related Schiff-base derivatives and established principles of spectroscopic analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, the atoms of 2-Chloro-3-hydrazinylpyrazine are numbered as shown in the diagram below. This numbering scheme will be used throughout this guide.

Caption: Molecular structure of 2-Chloro-3-hydrazinylpyrazine with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the analysis of its derivatives, the following sections outline the predicted ¹H and ¹³C NMR spectra.[1]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-Chloro-3-hydrazinylpyrazine is expected to be relatively simple, showing two signals for the aromatic protons on the pyrazine ring and additional signals for the hydrazinyl protons. The exact chemical shifts of the N-H protons can vary significantly based on solvent, concentration, and temperature due to hydrogen bonding and exchange.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H5 | ~7.8 - 8.0 | Doublet | ~2.5 - 3.0 |

| H6 | ~7.6 - 7.8 | Doublet | ~2.5 - 3.0 |

| -NH- | Broad singlet | - | |

| -NH₂ | Broad singlet | - |

Causality and Interpretation:

-

Aromatic Protons (H5, H6): The two protons on the pyrazine ring are adjacent to each other and are expected to appear as a pair of doublets due to mutual coupling. In various Schiff-base derivatives, these protons typically resonate between 7.8 and 8.2 ppm.[1] The electron-withdrawing nature of the pyrazine nitrogens and the chlorine atom deshields these protons, shifting them downfield.

-

Hydrazinyl Protons (-NH-NH₂): The protons on the hydrazinyl group are expected to appear as broad signals due to quadrupole broadening from the nitrogen atoms and potential chemical exchange with the solvent. Their chemical shifts are highly variable. In the spectra of derivatives, the remaining NH proton appears as a singlet far downfield (often >10 ppm), suggesting strong deshielding.[1] For the parent compound, we would anticipate distinct, broad signals for the NH and NH₂ groups.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display four distinct signals for the four carbon atoms of the pyrazine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~148 - 152 |

| C3 | ~145 - 149 |

| C5 | ~133 - 136 |

| C6 | ~130 - 133 |

Causality and Interpretation:

-

C2 and C3: These carbons are the most deshielded due to their direct attachment to electronegative atoms. C2, bonded to both a nitrogen and a chlorine, is expected to be significantly downfield. C3, bonded to two nitrogens and the hydrazinyl group, will also be in a similar downfield region. Differentiating between C2 and C3 would typically require advanced 2D NMR experiments like HMBC. In derivatives, these carbons are consistently observed in the 141-148 ppm range.[1]

-

C5 and C6: These are standard aromatic carbons bonded to hydrogen. Their chemical shifts are primarily influenced by the ring nitrogens and are expected in the 130-136 ppm region, which is consistent with the data observed for pyrazine derivatives.[1]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Chloro-3-hydrazinylpyrazine in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons as it can help resolve N-H signals.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard 30-degree pulse sequence. A sufficient number of scans (e.g., 16-32) should be averaged to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Chloro-3-hydrazinylpyrazine will be characterized by absorptions from the N-H bonds of the hydrazine group, the C=N and C=C bonds of the pyrazine ring, and the C-Cl bond.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3200 - 3450 | Two or more bands, potentially broad, from the -NHNH₂ group. |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium-intensity bands. |

| C=N / C=C Stretch | 1500 - 1650 | Medium to strong bands characteristic of the pyrazine ring. |

| N-H Bend | 1550 - 1650 | Bending vibration of the -NH₂ group. |

| C-Cl Stretch | 600 - 800 | Strong band in the fingerprint region. |

Causality and Interpretation:

-

N-H Stretching: The most diagnostic feature will be the N-H stretching vibrations from the hydrazinyl moiety, expected between 3200 and 3450 cm⁻¹. Typically, primary amines and hydrazines show two bands in this region corresponding to symmetric and asymmetric stretching. In solid-state (KBr) spectra of derivatives, a single N-H stretch is often observed around 3200-3420 cm⁻¹.[1]

-

Aromatic Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring will appear in the 1500-1650 cm⁻¹ region.

-

C-Cl Stretching: A strong absorption corresponding to the C-Cl stretch should be visible in the fingerprint region, typically between 600 and 800 cm⁻¹. In derivatives, this has been noted around 700-750 cm⁻¹.[1]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform an automatic background subtraction on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 145.0276 | Molecular ion with a proton adduct (positive ion mode). |

| [M]⁺˙ | 144.0197 | Molecular ion (radical cation). |

| Isotope Peak | ~147 (for [M+H]⁺) | A peak at M+2 with ~1/3 the intensity of the molecular ion peak, characteristic of a single chlorine atom. |

Data predicted by PubChem CID 321430.

Causality and Interpretation:

-

Molecular Ion Peak: The molecular weight of 2-Chloro-3-hydrazinylpyrazine is 144.56 g/mol . In a high-resolution mass spectrum, the exact mass will be observed. The most crucial feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M) and another, approximately one-third as intense, for the molecule containing ³⁷Cl (M+2).

-

Fragmentation: Common fragmentation pathways could include the loss of the hydrazinyl group (-N₂H₃), loss of chlorine, or cleavage of the pyrazine ring. The specific fragmentation pattern would depend on the ionization method used (e.g., Electron Ionization vs. Electrospray Ionization).

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm the characteristic isotopic pattern for a monochlorinated compound.

Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the complete spectroscopic characterization and validation of a synthesized batch of 2-Chloro-3-hydrazinylpyrazine.

Caption: A standard workflow for the structural confirmation of 2-Chloro-3-hydrazinylpyrazine using orthogonal spectroscopic techniques.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 2-Chloro-3-hydrazinylpyrazine. By leveraging data from its known derivatives and applying fundamental principles, researchers can confidently interpret the NMR, IR, and Mass Spectra of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the structural verification process, which is a cornerstone of scientific integrity in drug discovery and development.

References

-

Ghasemzadeh, M. A., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Darou, 30(1), 2. [Link][1]

-

PubChem. (n.d.). 2-chloro-3-hydrazinopyrazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Unlocking the Potential of 2-Chloro-3-hydrazinylpyrazine: A Technical Guide for Novel Research Pathways

Abstract

This technical guide provides a comprehensive exploration of 2-Chloro-3-hydrazinylpyrazine, a versatile heterocyclic compound poised for significant contributions in medicinal chemistry and materials science. By dissecting its core chemical attributes and drawing upon established reactivity principles of related structures, this document outlines promising, yet underexplored, research avenues. We will delve into robust synthetic methodologies, propose novel molecular scaffolds derived from this precursor, and identify high-potential biological targets and material applications. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this intriguing molecule.

Introduction: The Strategic Value of the Pyrazine Core

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its two nitrogen atoms, arranged in a 1,4-orientation, provide ideal vectors for establishing crucial interactions, such as hydrogen bonds, with biological targets.[3][4] The incorporation of a chloro and a hydrazinyl group at adjacent positions, as in 2-Chloro-3-hydrazinylpyrazine, creates a molecule with two distinct and reactive handles. This unique arrangement opens a gateway to a vast chemical space, allowing for the systematic development of novel derivatives with diverse pharmacological profiles and material properties.

Recent research has highlighted the potential of 2-Chloro-3-hydrazinylpyrazine derivatives as potent acetylcholinesterase (AChE) inhibitors, suggesting a promising trajectory for the development of new therapeutics for Alzheimer's disease.[5] However, the full reactive and functional potential of the parent molecule remains largely untapped. This guide aims to illuminate these latent possibilities.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of 2-Chloro-3-hydrazinylpyrazine is the bedrock of any research endeavor.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₄ | [6][7] |

| Molecular Weight | 144.56 g/mol | [6][7] |

| CAS Number | 63286-28-2 | [6] |

| Appearance | Solid | [6] |

| Melting Point | 154-159 °C | [6] |

| SMILES | NNc1nccnc1Cl | [6] |

| InChI Key | PUUGNIKJWZNTBK-UHFFFAOYSA-N | [6] |

Synthesis of the Core Scaffold: A Validated Protocol

While 2-Chloro-3-hydrazinylpyrazine is commercially available, an in-house synthesis provides greater control over purity and scale.[5][6] Drawing from established methods for the synthesis of the analogous 3-chloro-2-hydrazinopyridine, a robust protocol can be proposed.[8] The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Scheme:

Caption: Proposed synthesis of 2-Chloro-3-hydrazinylpyrazine.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dichloropyrazine (1 equivalent) and a polar solvent such as ethanol or dimethylformamide.

-

Addition of Hydrazine: Add hydrazine hydrate (4-6 equivalents) to the mixture.[8]

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Chloro-3-hydrazinylpyrazine.[8]

Causality of Experimental Choices:

-

Excess Hydrazine: Using a molar excess of hydrazine hydrate drives the reaction towards the mono-substituted product and helps to neutralize the HCl byproduct formed during the reaction.

-

Polar Solvent: A polar solvent is necessary to dissolve the reagents and facilitate the SNAr mechanism.[8]

-

Reflux Conditions: The elevated temperature is required to overcome the activation energy for the nucleophilic substitution on the electron-deficient pyrazine ring.

Potential Research Area 1: Medicinal Chemistry and Drug Development

The bifunctional nature of 2-Chloro-3-hydrazinylpyrazine makes it an exceptional starting material for generating diverse molecular libraries for drug discovery.

Expansion of Acetylcholinesterase Inhibitors

The initial success in identifying potent AChE inhibitors from Schiff base derivatives of 2-Chloro-3-hydrazinylpyrazine provides a strong foundation for further exploration.[5]

-

Structure-Activity Relationship (SAR) Studies: A systematic variation of the aldehyde component used in the Schiff base formation can further optimize the inhibitory activity. Exploring a wider range of aromatic and aliphatic aldehydes with different electronic and steric properties will be crucial.

-

Bioisosteric Replacement: The chlorine atom can be replaced with other halogens (Br, F) or a trifluoromethyl group to modulate the lipophilicity and electronic properties of the molecule, potentially improving cell permeability and target engagement.

Novel Heterocyclic Scaffolds via Cyclization Reactions

The hydrazine moiety is a versatile functional group for constructing a variety of fused heterocyclic systems with known pharmacological importance.

Proposed Reaction Pathways:

Caption: Potential cyclization pathways for new scaffolds.

-

Synthesis of Pyrazolo[3,4-b]pyrazines: Reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]pyrazine derivatives. These scaffolds are known to exhibit a wide range of biological activities, including kinase inhibition and anticancer properties.

-

Synthesis of[5][7][9]Triazolo[4,3-a]pyrazines: Cyclization with reagents like orthoesters, carboxylic acids, or isothiocyanates can yield the triazolo[4,3-a]pyrazine core. This is a common motif in many biologically active molecules.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyrazine Derivative

-

Dissolution: Dissolve 2-Chloro-3-hydrazinylpyrazine (1 equivalent) in glacial acetic acid.

-

Addition of Dicarbonyl: Add a 1,3-dicarbonyl compound, such as ethyl acetoacetate (1.1 equivalents), to the solution.

-

Reaction: Heat the mixture at reflux for 6-12 hours, monitoring by TLC.

-

Isolation: Cool the reaction mixture and pour it into ice-water. Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAr) for Library Development

The electron-deficient nature of the pyrazine ring, further activated by the two nitrogen atoms, makes the chlorine atom susceptible to SNAr.[10] This allows for the introduction of a wide variety of nucleophiles at the C2 position.

-

Potential Nucleophiles: Amines, thiols, and alcohols can be used to generate libraries of 2-substituted-3-hydrazinylpyrazines.

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can also be utilized in cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination to introduce aryl, vinyl, or new amino substituents, respectively.

Potential Research Area 2: Materials Science

The unique electronic and structural features of 2-Chloro-3-hydrazinylpyrazine also suggest its potential application in materials science.

Ligand Design for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The two adjacent nitrogen atoms of the pyrazine ring and the hydrazine moiety can act as a bidentate or even a tridentate chelating ligand for various metal ions.

-

Synthesis of Coordination Polymers: The reaction of 2-Chloro-3-hydrazinylpyrazine with metal salts (e.g., Cu(II), Zn(II), Co(II)) could lead to the formation of novel coordination polymers with interesting magnetic, optical, or catalytic properties.

-

MOF Synthesis: The derivatized molecule, for instance, by converting the chloro group to a carboxylic acid, could serve as a linker for the synthesis of new MOFs with potential applications in gas storage, separation, or catalysis.

Development of Novel Dyes and Functional Materials

The extended π-system of the pyrazine ring, when coupled with other aromatic systems through the hydrazine linkage (forming azomethines), can lead to compounds with interesting photophysical properties.

-

Chemosensors: The nitrogen atoms in the pyrazine and hydrazine moieties can interact with specific analytes (e.g., metal ions, anions), leading to a change in the compound's color or fluorescence, forming the basis for a chemosensor.

-

Organic Electronics: Pyrazine-based molecules have been explored for their use in organic electronic materials.[2] The potential to tune the electronic properties of 2-Chloro-3-hydrazinylpyrazine derivatives through chemical modification makes them interesting candidates for further investigation in this area.

Safety and Handling

Based on the safety data for 2-Chloro-3-hydrazinylpyrazine, the compound is classified as acutely toxic if swallowed, causes skin irritation, and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Chloro-3-hydrazinylpyrazine is a molecule of significant untapped potential. While its application in the development of acetylcholinesterase inhibitors has been demonstrated, this guide illuminates a much broader landscape of research opportunities. By leveraging its unique bifunctional nature, researchers can explore novel synthetic pathways to create diverse libraries of compounds for drug discovery, particularly in the areas of oncology and infectious diseases. Furthermore, its inherent properties as a ligand and a potential chromophore open exciting avenues in materials science. It is our hope that this technical guide will serve as a catalyst for innovative research and the development of new technologies based on this versatile chemical scaffold.

References

- Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC - NIH. (2022-02-22).

- 2-Chloro-3-hydrazinylpyridine | C5H6ClN3 | CID 14040347 - PubChem.

- 2-Chloro-3-hydrazinopyrazine 95 63286-28-2 - Sigma-Aldrich.

- 2-Chloro-3-hydrazinylpyrazine - High purity | EN - Georganics.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents.

- Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254.

- Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones | Request PDF - ResearchGate.

- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022-07-13).

-

Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[5][7][9]Triazino[5,6-b]quinoline Derivatives - ResearchGate. Retrieved from

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022-07-14).

- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025-03-15).

- Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry - ACS Publications. (2020-04-10).

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-3-hydrazinopyrazine 95 63286-28-2 [sigmaaldrich.com]

- 7. 2-Chloro-3-hydrazinylpyrazine - High purity | EN [georganics.sk]

- 8. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 9. 2-Chloro-3-hydrazinylpyridine | C5H6ClN3 | CID 14040347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 2-Chloro-3-hydrazinylpyrazine

An In-Depth Technical Guide to 2-Chloro-3-hydrazinylpyrazine and its Role in Heterocyclic Chemistry

In the landscape of modern synthetic chemistry, 2-Chloro-3-hydrazinylpyrazine stands out as a pivotal precursor for the construction of complex nitrogen-containing heterocyclic scaffolds. Its unique bifunctional nature, possessing both a reactive hydrazinyl group and a displaceable chloro substituent on a pyrazine core, renders it an exceptionally versatile building block. This guide provides a comprehensive overview of its synthesis, properties, and, most critically, its strategic application in the assembly of fused heterocyclic systems such as pyrazolopyrazines and triazolopyrazines, which are of significant interest in medicinal chemistry and drug development. Pyrazine-containing compounds have demonstrated diverse biological activities, and this starting material provides a direct and efficient entry into novel chemical entities.[1]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting.

Table 1: Key Properties of 2-Chloro-3-hydrazinylpyrazine

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₄ | [2] |

| Molecular Weight | 144.56 g/mol | |

| CAS Number | 63286-28-2 | |

| Appearance | Solid | |

| Melting Point | 154-159 °C | |

| InChI Key | PUUGNIKJWZNTBK-UHFFFAOYSA-N | |

| SMILES | NNc1nccnc1Cl |

Safety and Handling

2-Chloro-3-hydrazinylpyrazine is classified as a hazardous substance and requires careful handling to minimize risk.

-

Hazard Classifications : Acute Toxicity (Oral), Skin Irritation, and Serious Eye Damage. It is harmful if swallowed, causes skin irritation, and is at risk of causing serious eye damage.[3]

-

Precautionary Measures : Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4] Handling should be performed in a well-ventilated area or a chemical fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.[4]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[4]

Synthesis of 2-Chloro-3-hydrazinylpyrazine

The synthesis of 2-Chloro-3-hydrazinylpyrazine is typically achieved through the nucleophilic aromatic substitution of a di-chlorinated pyrazine precursor with hydrazine. 2,3-Dichloropyrazine is a common starting material for this transformation. The hydrazine selectively displaces one of the chloro groups due to the reaction conditions.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a representative procedure based on established chemical principles for hydrazine substitution reactions on chloro-heterocycles.[5]

-

Reaction Setup : To a solution of 2,3-dichloropyrazine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine monohydrate (1.1 to 1.5 eq) dropwise at room temperature.

-

Reaction Execution : The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation : Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then triturated with water, and the solid precipitate is collected by vacuum filtration.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-Chloro-3-hydrazinylpyrazine as a solid.

Synthesis Workflow Diagram

Caption: Condensation reaction to form a pyrazine-based Schiff base.

B. Synthesis of Pyrazolo[1,5-a]pyrazines

The synthesis of the pyrazolo[1,5-a]pyrimidine core is a well-established strategy in medicinal chemistry. [6]A similar approach can be envisioned for pyrazolo[1,5-a]pyrazines starting from 2-Chloro-3-hydrazinylpyrazine. The reaction typically involves the condensation of the hydrazine moiety with a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its synthetic equivalent, to construct the pyrazole ring.

-

Reaction Setup : A mixture of 2-Chloro-3-hydrazinylpyrazine (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.1 eq) is heated in a solvent like acetic acid or ethanol.

-

Cyclization : The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization via attack of the pyrazine ring nitrogen onto one of the carbonyl groups, followed by dehydration to form the aromatic pyrazolo[1,5-a]pyrazine ring system.

-

Work-up : The reaction mixture is cooled, and the product is precipitated by adding water. The solid is collected by filtration, washed, and dried.

-

Purification : The crude product is purified by column chromatography or recrystallization.

Caption: Logical workflow for the synthesis of pyrazolo[1,5-a]pyrazines.

C. Synthesis ofT[1][2][8]riazolo[4,3-a]pyrazines

Thet[1][7]riazolo[4,3-a]pyrazine scaffold is another key heterocyclic system accessible from 2-Chloro-3-hydrazinylpyrazine. The construction of the fused triazole ring can be achieved by reacting the hydrazine group with various one-carbon synthons.

-

Reaction Setup : 2-Chloro-3-hydrazinylpyrazine (1.0 eq) is suspended in an excess of an orthoester (e.g., triethyl orthoformate), which acts as both reagent and solvent.

-

Catalysis : A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.

-

Reaction Execution : The mixture is heated to reflux for several hours. The reaction proceeds through the formation of an intermediate that cyclizes and eliminates ethanol to form the triazole ring.

-

Isolation : After cooling, the excess orthoester is removed under vacuum. The residue is then purified.

-

Purification : Purification is typically achieved by column chromatography on silica gel or by recrystallization.

Caption: Logical workflow for the synthesis of triazolopyrazines.

Conclusion

2-Chloro-3-hydrazinylpyrazine is a high-value, versatile reagent in heterocyclic chemistry. Its readily available synthesis and dual reactive sites provide a robust platform for the generation of diverse and complex fused pyrazine derivatives. The ability to systematically construct pyrazolopyrazines, triazolopyrazines, and other related scaffolds underscores its importance for researchers in medicinal chemistry and materials science, facilitating the exploration of new chemical space and the development of novel bioactive compounds.

References

-

Taheri, M., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Scientific Reports. Available at: [Link]

-

Johnson, D. J. G., et al. (2022). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-3-hydrazinylpyridine. PubChem Compound Summary. Available at: [Link]

-

ResearchGate. (2022). Synthesis of New Triazolopyrazine Antimalarial Compounds. Available at: [Link]

- Google Patents. (2021). New processes for synthesis of (3-chloro-2-pyridyl)hydrazine.

-

AFG Bioscience LLC. (n.d.). Safety Data Sheet: 3-Amino-2-chloropyridine. Available at: [Link]

-

PubChemLite. (n.d.). 2-chloro-3-hydrazinopyrazine (C4H5ClN4). Available at: [Link]

-

MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Available at: [Link]

-

Mohareb, R. M., et al. (2012). Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities. Molecules. Available at: [Link]

-

Semantic Scholar. (n.d.). Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c]t[1][7]riazines. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

Sources

- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-chloro-3-hydrazinopyrazine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)hydrazine - Google Patents [patents.google.com]

- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Analysis of 2-Chloro-3-hydrazinylpyrazine

Introduction

2-Chloro-3-hydrazinylpyrazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyrazine, an aromatic ring system containing two nitrogen atoms, it serves as a versatile scaffold for the synthesis of novel compounds with diverse pharmacological activities.[1] The presence of a chloro group, a hydrazinyl moiety, and the pyrazine core imparts a unique electronic and structural profile, making it a valuable precursor for developing agents with applications ranging from acetylcholinesterase inhibitors for Alzheimer's disease to potential antimicrobial and anticancer drugs.[1][2]

This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize 2-Chloro-3-hydrazinylpyrazine and its derivatives. Moving beyond simple synthesis, we will delve into the quantum chemical calculations that elucidate its structural, electronic, and reactive properties. This guide is designed for researchers, computational chemists, and drug development professionals seeking to understand and apply these theoretical approaches to accelerate the discovery and design of novel pyrazine-based molecules.

Part 1: Molecular Structure and Physicochemical Properties